N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
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Overview
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a complex organic compound that features a thiophene ring, a tetrahydroisoquinoline moiety, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the formation of the thiophene ring through methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction times and improve efficiency . Additionally, the use of activated esters or amides with hydrazine in alcoholic solutions can be employed to prepare the necessary intermediates .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is unique due to its combination of a thiophene ring, tetrahydroisoquinoline moiety, and naphthamide group. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-24(20-8-7-17-4-1-2-5-19(17)14-20)26-22-10-9-18-11-12-27(16-21(18)15-22)25(29)23-6-3-13-30-23/h1-10,13-15H,11-12,16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOFOGKVUOJUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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